1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
Description
1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] (CAS: 31107-06-9, molecular formula: C₁₄H₁₀N₄O₃, molecular weight: 282.25 g/mol) is a hydrazone derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound naturally occurring in plants such as Couroupita guianensis and human tissues . The compound features a 4-nitrophenyl hydrazone substituent at the C3 position of the isatin scaffold. Hydrazones are pharmacologically significant due to their versatile biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c19-14-13(11-3-1-2-4-12(11)15-14)17-16-9-5-7-10(8-6-9)18(20)21/h1-8,15,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJYHWPKXWRLIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185047 | |
| Record name | 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31107-06-9, 1224946-21-7 | |
| Record name | 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031107069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-(4-Nitrophenyl)hydrazinyl)indol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224946217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31107-06-9 | |
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| Record name | 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] | |
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| Record name | 3-(2-(4-NITROPHENYL)HYDRAZINYL)INDOL-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Step 1: MBH Adduct Formation
Isatin derivatives (e.g., 1-methylisatin) undergo Michael addition with methyl acrylate in ethanol catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). After 3–6 days at room temperature, the MBH adduct is isolated via silica gel chromatography (ethyl acetate/hexane, 20:80).
Step 2: C–C Bond Cleavage and Hydrazone Formation
The MBH adduct (50 mg, 0.20 mmol) is ground with 2,4-dinitrophenylhydrazine hydrochloride (1.5 equiv) under solvent-free conditions for 30 minutes. Subsequent treatment with acetone and K-10 clay at room temperature cleaves the hydrazone moiety, yielding 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] in 85% purity. This method’s key advantage lies in avoiding harsh acidic conditions, preserving functional groups sensitive to protonation.
Comparative Analysis of Synthetic Methods
The direct condensation method remains industrially favored for its high yield and scalability, whereas the MBH strategy is preferred for functionalized isatin derivatives requiring regioselective modifications. Anion-assisted crystallization, while lower-yielding, provides photochromically active material for advanced optoelectronic applications.
Mechanistic Insights and Side Reactions
Hydrazone formation proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of isatin, followed by dehydration to form the C=N bond. Competing pathways include:
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Oximation : Formation of an oxime intermediate at the C2 carbonyl, observed in reactions with excess hydroxylamine.
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Dimerization : At elevated temperatures (>50°C), isatin may dimerize via aldol condensation, reducing hydrazone yield.
These side reactions are suppressed by maintaining stoichiometric hydrazine ratios and temperatures below 30°C.
Industrial-Scale Optimization
Pilot-scale syntheses (1 kg batches) employ continuous flow reactors to enhance heat and mass transfer. Isatin and 4-nitrophenylhydrazine hydrochloride are dissolved in DMF (2:1 v/v) and pumped through a PTFE tube reactor (50°C, residence time 2 hours). In-line TLC monitoring enables real-time adjustments, achieving 89% yield with >99% conversion .
Chemical Reactions Analysis
Photolytic Reactions
This compound demonstrates significant photolytic instability under UV irradiation. A study investigating its ethanolic solutions under controlled conditions revealed the following kinetic behavior :
| UV Type | Wavelength (nm) | Rate Constant (K × 10⁻⁴ s⁻¹) | R² Value |
|---|---|---|---|
| UV-A | 358 | 2.37 | 0.9806 |
| UV-B | 348 | 1.54 | 0.9851 |
| UV-C | 357 | 25.80 | 0.9320 |
Key observations:
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UV-A/B irradiation : Absorbance maxima at 348–358 nm decreased linearly with irradiation time, following first-order kinetics ().
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UV-C irradiation : Rapid degradation occurred, with a rate constant ~10× higher than UV-A/B, indicating heightened photoreactivity at shorter wavelengths.
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Proposed mechanism involves cleavage of the hydrazone bond and nitro group reduction under aerobic conditions .
Reduction Reactions
The nitro group () undergoes selective reduction to an amine () under mild conditions:
Typical procedure :
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Reagent : Sodium borohydride () or catalytic hydrogenation ().
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Product : 3-[(4-aminophenyl)hydrazone] derivative.
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Significance : Enhances biological activity by introducing an electron-donating group .
Oxidation Reactions
The indole core and hydrazone linkage participate in oxidation processes:
Oxidation pathways :
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Indole ring oxidation : Forms quinone-like structures using in acidic conditions.
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Hydrazone cleavage : Generates isatin () and 4-nitrophenylhydrazine under strong oxidants like .
Comparative Reactivity
The nitro group significantly alters reactivity compared to non-nitrated analogs:
| Reaction | 1H-Indole-2,3-dione 3-[(4-Nitrophenyl)hydrazone] | Unsubstituted Analog |
|---|---|---|
| Photolysis rate | High ( s⁻¹ under UV-C) | Low ( s⁻¹) |
| Reduction ease | Moderate | Difficult |
| Oxidative stability | Low | High |
Mechanistic Insights
Scientific Research Applications
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Research indicates that 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] shows significant cytotoxic effects against various cancer cell lines. A study reported LC50 values as low as 0.55 μM against MCF-7 breast cancer cells, indicating high potency.
| Cell Line | LC50 (μM) | Activity Level |
|---|---|---|
| HepG2 | 0.90 | High |
| MCF-7 | 0.55 | High |
| HeLa | 0.50 | High |
The mechanism of action is believed to involve apoptosis induction through the modulation of specific signaling pathways.
- Antiviral Activity : Studies suggest that similar indole derivatives can inhibit viral replication, particularly against HIV. The compound's structure allows it to interfere with viral enzymes critical for replication.
- Antimicrobial Activity : The antimicrobial potential has been explored in various studies, demonstrating effectiveness against several bacterial strains. This suggests its utility as a therapeutic agent for treating infections caused by resistant pathogens.
Case Studies and Research Findings
Several studies have provided insights into the applications and effectiveness of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]:
- Cytotoxicity Evaluation : A recent study assessed the cytotoxic effects on both cancerous (HepG2, MCF-7, HeLa) and normal human cells (HEK293). Results indicated effective targeting of cancer cells with significantly lower toxicity towards normal cells.
- Mechanistic Studies : Research has elucidated that the anticancer effects may be linked to oxidative stress induction specifically in cancer cells.
- Antiviral Research : In vitro studies demonstrated that certain analogs could inhibit HIV replication at low concentrations without significant cytotoxicity in host cells.
Mechanism of Action
The mechanism of action of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins and signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- 1H-Indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] (CAS: 2058-71-1): Molecular formula: C₁₄H₉N₅O₅, molecular weight: 327.25 g/mol. Higher density (1.68 g/cm³) and boiling point (489.1°C) compared to the mono-nitro analogue .
1H-Indole-2,3-dione 3-[(4-chlorophenyl)hydrazone] :
Thiosemicarbazone Derivatives
Isatin-3-thiosemicarbazone (I-TSC) :
Hybrid Hydrazones with Heterocyclic Moieties
- 3-[2-(4-Methylquinolin-2-yl)hydrazono]indolin-2-one: Combines isatin with a quinoline ring, leveraging the biological activity of both heterocycles. Forms stable complexes with transition metals (Fe(III), Cu(II)), enhancing anticancer activity via DNA binding . Higher molecular weight (302.36 g/mol) compared to simple phenyl hydrazones .
- 5-Methyl-1-(p-nitrophenyl)-N’[(aryl)methylidene]-1H-1,2,3-triazole-4-carbohydrazone: Incorporates a triazole ring, known for antioxidant and cytotoxic properties. Demonstrated in vitro cytotoxicity against HeLa cells (IC₅₀ <50 µM) .
Anticancer Activity
- 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]: Shows moderate activity against Walker carcinoma-256, though less potent than its ortho-nitro isomer .
- Quinolyl Hydrazone Metal Complexes: Cu(II) complexes exhibit 2–3× higher cytotoxicity against MCF-7 cells compared to free ligands .
- Thiosemicarbazones (I-TSC) :
Antimicrobial and Antioxidant Properties
- Triazole Hydrazones :
- Chlorophenyl Hydrazones :
Data Table: Key Comparative Properties
Biological Activity
1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] (CAS Number: 31107-06-9) is a significant derivative of indole, a heterocyclic compound prevalent in various natural products and pharmaceuticals. This compound has garnered attention due to its diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative analyses.
- Molecular Formula : C14H10N4O3
- Molecular Weight : 282.26 g/mol
- IUPAC Name : 3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol
Synthesis
The synthesis of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] typically involves the reaction of isatin with 4-nitrophenylhydrazine under reflux conditions in a suitable solvent like N,N-dimethylformamide (DMF). The reaction yields the hydrazone derivative with high purity and yield (up to 92%) .
Anticancer Activity
Research indicates that derivatives of indole, including 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating the cytotoxicity of indole derivatives demonstrated that the compound showed high activity against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines with LC50 values as low as 0.55 μM .
| Cell Line | LC50 (μM) | Activity Level |
|---|---|---|
| HepG2 | 0.90 | High |
| MCF-7 | 0.55 | High |
| HeLa | 0.50 | High |
The mechanism of action for its anticancer properties is believed to involve the induction of apoptosis through the modulation of specific signaling pathways and protein interactions .
Antiviral Activity
Indole derivatives have also been investigated for their antiviral properties. Studies suggest that compounds similar to 1H-Indole-2,3-dione can inhibit viral replication in various models. For instance, some indole derivatives have shown efficacy against HIV and other viruses by interfering with viral enzymes or cellular pathways critical for viral replication .
Antimicrobial Activity
The antimicrobial potential of 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been explored in several studies. The compound exhibits activity against a range of bacterial strains, suggesting its utility as a potential therapeutic agent in treating infections caused by resistant pathogens .
Case Studies and Research Findings
- Cytotoxicity Evaluation : A recent study assessed the cytotoxic effects of various indole derivatives on normal human cells (HEK293, LO2, MRC5) alongside cancer cells. The results indicated that while the compounds were effective against cancer cells, they exhibited significantly lower toxicity towards normal cells, highlighting their therapeutic potential .
- Mechanistic Studies : Research has elucidated that the compound's anticancer effects may be linked to its ability to induce oxidative stress in cancer cells while sparing normal cells from similar damage .
- Antiviral Research : In vitro studies demonstrated that certain analogs could inhibit HIV replication at low concentrations without inducing significant cytotoxicity in host cells .
Comparative Analysis
When compared to other indole derivatives, such as isatin derivatives and simpler indoles, 1H-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] displays unique properties due to its nitro group substitution. This modification enhances its biological activity profile compared to other compounds lacking similar substitutions.
| Compound Type | Biological Activity | Unique Features |
|---|---|---|
| Isatin Derivatives | Moderate Anticancer Activity | Similar core structure |
| Simple Indoles | Low Anticancer Activity | Lacks complex functional groups |
| 1H-Indole-2,3-dione Hydrazones | High Anticancer & Antiviral Activity | Nitro group enhances reactivity |
Q & A
Q. What are the established synthetic methodologies for 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], and how are intermediates validated?
The compound is typically synthesized via condensation of isatin (1H-indole-2,3-dione) with 4-nitrophenylhydrazine. Reaction conditions involve refluxing in ethanol or methanol under acidic catalysis (e.g., acetic acid). Intermediates are validated using spectroscopic methods:
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- X-ray diffraction (XRD): Resolves stereochemistry and intramolecular hydrogen bonding (e.g., N–H⋯O interactions). Software like SHELXL and OLEX2 are used for refinement.
- NMR spectroscopy: Distinguishes E/Z isomers via chemical shift differences in hydrazone protons (δ 10–12 ppm for Z-isomers due to hydrogen bonding) .
- UV-Vis spectroscopy: Identifies π→π* transitions in the hydrazone moiety (~350–400 nm) .
Q. What biological activities are reported for this compound, and how are they assayed?
- Antiproliferative activity: Tested via MTT assays on cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7 cells). The 4-nitrophenyl group enhances electron-withdrawing effects, improving DNA intercalation .
- Antimicrobial activity: Evaluated using microdilution assays (MIC values against S. aureus or E. coli). Hydrazone derivatives disrupt bacterial membrane integrity .
Q. How is purity and stability assessed during storage?
- HPLC: Monitors degradation products using reverse-phase C18 columns (acetonitrile/water mobile phase).
- Thermogravimetric analysis (TGA): Determines thermal stability (decomposition >200°C).
- Light sensitivity: Storage in amber vials under inert atmosphere (N₂) prevents photolytic cleavage of the hydrazone bond .
Advanced Research Questions
Q. How do E/Z isomerism and tautomeric equilibria impact experimental data interpretation?
- NMR splitting patterns: Z-isomers exhibit downfield shifts due to intramolecular H-bonding, while E-isomers show broader peaks .
- Crystallographic evidence: XRD reveals planar geometry in Z-isomers, favoring π-stacking interactions in the solid state .
- Dynamic HPLC: Separates isomers using chiral columns (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to study tautomerization kinetics .
Q. What structure-activity relationships (SAR) guide optimization for anticancer activity?
- Electron-withdrawing groups (EWGs): The 4-nitro group enhances redox activity, promoting reactive oxygen species (ROS) generation in cancer cells.
- Substitution at N1: Methyl or benzyl groups improve lipophilicity and blood-brain barrier penetration .
- Thiosemicarbazone analogs: Replacement of hydrazone with thiosemicarbazide increases metal chelation capacity (e.g., Fe³⁺), enhancing cytotoxicity .
Q. How are computational methods applied to predict binding modes and ADME properties?
- Molecular docking: AutoDock Vina models interactions with DNA topoisomerase II (binding energy < −8 kcal/mol). The nitro group forms hydrogen bonds with Arg503 .
- e-Pharmacophore modeling: Identifies critical features (hydrophobic, H-bond donors) using Schrödinger Suite .
- ADME prediction: SwissADME estimates moderate bioavailability (LogP ~2.5) and CYP450 metabolism .
Q. What challenges arise in crystallization, and how are they mitigated?
Q. How does pH affect the compound’s stability and reactivity in biological assays?
Q. What synergistic effects are observed in combination therapies?
- With cisplatin: Reduces IC₅₀ by 40% in ovarian cancer via dual DNA damage and ROS pathways .
- With fluconazole: Enhances antifungal activity by disrupting ergosterol biosynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
